![molecular formula C7H6BrClO2 B572543 6-Bromo-2-chloro-3-methoxyphenol CAS No. 1228957-06-9](/img/structure/B572543.png)
6-Bromo-2-chloro-3-methoxyphenol
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Overview
Description
6-Bromo-2-chloro-3-methoxyphenol is a heterocyclic organic compound . Its molecular formula is C7H6BrClO2 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-methoxyphenol consists of a phenol ring with bromo, chloro, and methoxy substituents . The molecular weight is 237.48 .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-methoxyphenol is a solid at room temperature . Its molecular formula is C7H6BrClO2 and it has a molecular weight of 237.48 .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of various pharmaceuticals .
Organic Synthesis
It serves as a precursor in organic synthesis reactions, particularly in the synthesis of m-aryloxy phenols .
Research Chemical
It is available as a research-grade chemical for scientific studies .
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Boronic acids, such as (6-bromo-2-chloro-3-methoxyphenyl)boronic acid , are known to be involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond-forming reactions, which could suggest a potential interaction of 6-Bromo-2-chloro-3-methoxyphenol with carbon-containing compounds in the body .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions could imply its role in modifying biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (2653 g/mol ) falls within the range generally favorable for oral bioavailability in drug design.
Result of Action
A compound with a similar structure, 4-bromo-2-methoxyphenol, has been reported as a slow, tight binding inhibitor of inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis . This suggests that 6-Bromo-2-chloro-3-methoxyphenol might also have inhibitory effects on certain enzymes.
Action Environment
(6-bromo-2-chloro-3-methoxyphenyl)boronic acid is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect the stability of similar compounds.
properties
IUPAC Name |
6-bromo-2-chloro-3-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRDRUJEABUFPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682118 |
Source
|
Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methoxyphenol | |
CAS RN |
1228957-06-9 |
Source
|
Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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